molecular formula C11H11N3 B14869602 1-(2-aminoethyl)-1H-indole-3-carbonitrile

1-(2-aminoethyl)-1H-indole-3-carbonitrile

Cat. No.: B14869602
M. Wt: 185.22 g/mol
InChI Key: MMGFPTQQSAGBNO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features an indole core with an aminoethyl group at the 1-position and a carbonitrile group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-aminoethyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base can yield the desired indole derivative. The reaction conditions typically involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the carbonitrile group to an amine.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

    Medicine: The pharmacological properties of indole derivatives make this compound a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole core can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Aminoethyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

    1-(2-Aminoethyl)-1H-indole-3-acetamide: This compound features an acetamide group instead of a carbonitrile group. The presence of the acetamide group can influence the compound’s reactivity and biological activity.

    1-(2-Aminoethyl)-1H-indole-3-carboxylic acid: The carboxylic acid group in this compound provides different chemical properties compared to the carbonitrile group. It can participate in acid-base reactions and form salts.

    1-(2-Aminoethyl)-1H-indole-3-methanol: The methanol derivative has a hydroxyl group, which can engage in hydrogen bonding and affect the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-aminoethyl)indole-3-carbonitrile

InChI

InChI=1S/C11H11N3/c12-5-6-14-8-9(7-13)10-3-1-2-4-11(10)14/h1-4,8H,5-6,12H2

InChI Key

MMGFPTQQSAGBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCN)C#N

Origin of Product

United States

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